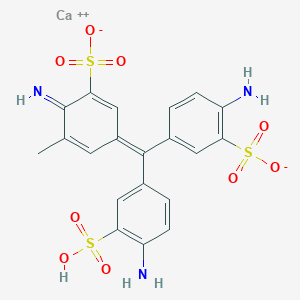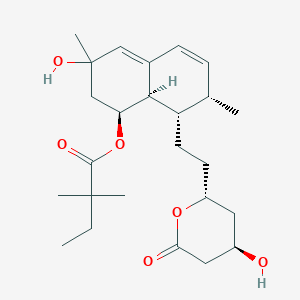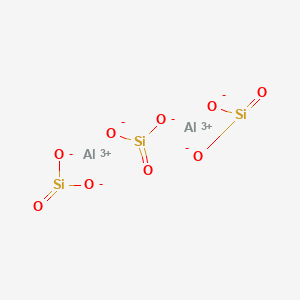![molecular formula C₁₆H₁₇Cl₄N₃ B1148230 Di-[2-(2,3-dichlorophenyl)aminoethyl]amine CAS No. 1424857-89-5](/img/structure/B1148230.png)
Di-[2-(2,3-dichlorophenyl)aminoethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-[2-(2,3-dichlorophenyl)aminoethyl]amine is a chemical compound that is structurally related to Aripiprazole, an atypical antipsychotic used in the treatment of schizophrenia, bipolar disorder, and other mood disorders. Impurities in pharmaceutical compounds can arise during the synthesis, storage, or degradation of the drug. These impurities need to be identified, quantified, and controlled to ensure the safety and efficacy of the pharmaceutical product.
Biochemical Analysis
Biochemical Properties
It is known that Aripiprazole and its impurities have significant differences in polarity
Cellular Effects
Aripiprazole and its primary active metabolite have been shown to induce mitochondrial toxicity, causing robust declines in cellular ATP and viability It’s plausible that Aripiprazole Impurity 17 may have similar effects on various types of cells and cellular processes
Molecular Mechanism
Aripiprazole has been shown to directly inhibit respiratory complex I through its ubiquinone-binding channel . It’s possible that Aripiprazole Impurity 17 may exert its effects at the molecular level through similar mechanisms.
Dosage Effects in Animal Models
The effects of Aripiprazole Impurity 17 at different dosages in animal models are not well studied. Studies on aripiprazole have shown that it can reduce the hyperdopaminergic activity selectively in animal models
Metabolic Pathways
The metabolic pathways involving Aripiprazole Impurity 17 are not well known. Aripiprazole has been shown to affect multiple cellular pathways and several cortical and subcortical neurotransmitter circuitries
Preparation Methods
The preparation of Di-[2-(2,3-dichlorophenyl)aminoethyl]amine involves several synthetic routes and reaction conditions. One common method involves the use of high-performance liquid chromatography (HPLC) to isolate and identify the impurity from the bulk drug substance . The synthetic route typically includes the use of various reagents and catalysts under controlled conditions to achieve the desired impurity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the impurity .
Chemical Reactions Analysis
Di-[2-(2,3-dichlorophenyl)aminoethyl]amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may result in the formation of dehydrogenated products .
Scientific Research Applications
Di-[2-(2,3-dichlorophenyl)aminoethyl]amine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for the identification and quantification of impurities in pharmaceutical formulations . In biology, it is used to study the metabolic pathways and degradation products of Aripiprazole . In medicine, it helps in understanding the pharmacokinetics and pharmacodynamics of Aripiprazole by providing insights into its impurity profile . In the industry, it is used in quality control processes to ensure the purity and safety of pharmaceutical products .
Mechanism of Action
Aripiprazole acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and as an antagonist at serotonin 5-HT2A receptors . This unique mechanism allows it to modulate neurotransmitter activity in the brain, thereby exerting its antipsychotic effects. The molecular targets and pathways involved in the action of Di-[2-(2,3-dichlorophenyl)aminoethyl]amine are likely to be similar, involving interactions with dopamine and serotonin receptors .
Comparison with Similar Compounds
Di-[2-(2,3-dichlorophenyl)aminoethyl]amine can be compared with other related impurities such as Aripiprazole Impurity F, Aripiprazole Impurity G, and Dehydroaripiprazole . These impurities share structural similarities with Aripiprazole but differ in their chemical properties and biological activities. For example, Dehydroaripiprazole is a major metabolite of Aripiprazole and has similar pharmacological effects, while Aripiprazole Impurity F and G are minor impurities with distinct chemical structures . The uniqueness of this compound lies in its specific formation pathway and its role in the overall impurity profile of Aripiprazole .
Properties
IUPAC Name |
N-[2-(2,3-dichloroanilino)ethyl]-N'-(2,3-dichlorophenyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl4N3/c17-11-3-1-5-13(15(11)19)22-9-7-21-8-10-23-14-6-2-4-12(18)16(14)20/h1-6,21-23H,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROYHQLJUGWCDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NCCNCCNC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





